molecular formula C14H13NO2 B3340470 4-hydroxy-N-(2-methylphenyl)benzamide CAS No. 62639-21-8

4-hydroxy-N-(2-methylphenyl)benzamide

Cat. No.: B3340470
CAS No.: 62639-21-8
M. Wt: 227.26 g/mol
InChI Key: LNWPULCBCPNIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Benzamide (B126) Scaffolds in Therapeutic Agent Development

Benzamide and its derivatives represent a significant class of compounds in the realm of drug discovery and development. The benzamide structure, characterized by a benzene (B151609) ring attached to an amide functional group, serves as a versatile scaffold for the design of molecules with diverse pharmacological activities. This structural motif is found in a variety of approved drugs, highlighting its importance in therapeutic applications. The amide bond's ability to form hydrogen bonds and the phenyl group's capacity for various substitutions allow for the fine-tuning of a molecule's biological activity, pharmacokinetic properties, and target specificity.

Overview of "4-hydroxy-N-(2-methylphenyl)benzamide" within the Benzamide Class

This compound, also known as 4-hydroxy-N-(o-tolyl)benzamide, is a specific member of the benzamide family. Its structure features a hydroxyl (-OH) group at the para position of the benzoyl ring and a methyl (-CH3) group on the ortho position of the N-phenyl ring. The presence and position of these functional groups can significantly influence the molecule's chemical and biological properties compared to other benzamide derivatives.

Basic chemical information for this compound is available, identifying it as a solid with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . nanobioletters.com Its CAS number is 62639-21-8. While commercially available for research purposes, it appears to be one of the less extensively studied benzamide derivatives.

Research Objectives and Current Gaps for "this compound"

The primary objective for future research on this compound would be to thoroughly characterize its biological activity profile. A significant gap exists in the scientific literature regarding its specific pharmacological effects. While the broader class of benzamides is known for a wide range of activities, including antipsychotic, antiemetic, and gastroprokinetic effects, the specific contributions of the 4-hydroxy and N-(2-methylphenyl) substitutions in this particular arrangement are not well-documented.

Key research questions that remain unanswered include:

What are the specific biological targets of this compound?

Does it exhibit any significant enzymatic inhibitory activity?

What are its potential therapeutic applications?

How do its properties compare to its isomers and other closely related benzamide derivatives?

The current lack of published research on its biological evaluation presents a clear opportunity for new investigations to fill this knowledge void.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-4-2-3-5-13(10)15-14(17)11-6-8-12(16)9-7-11/h2-9,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWPULCBCPNIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352380
Record name SBB015760
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62639-21-8
Record name 4-Hydroxy-N-(2-methylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62639-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB015760
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications of 4 Hydroxy N 2 Methylphenyl Benzamide

Established Synthetic Pathways for Substituted Benzamide (B126) Analogues

The synthesis of substituted benzamides, including 4-hydroxy-N-(2-methylphenyl)benzamide, is rooted in well-established chemical principles. These methods typically involve the formation of an amide bond between a carboxylic acid and an amine, with various strategies employed to introduce specific substituents onto the aromatic rings.

General Amidation Reactions for Benzamide Formation

The formation of the amide bond is a cornerstone of organic chemistry. researchgate.net Traditional and modern methods for creating benzamides generally involve the reaction of a benzoic acid derivative with an aniline (B41778) derivative.

One of the most conventional methods is the conversion of a carboxylic acid into a more reactive acylating agent, such as an acyl chloride . nih.gov This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govucl.ac.uk The resulting acyl chloride readily reacts with an amine to form the amide bond. This process, known as the Schotten-Baumann reaction, is a reliable method for synthesizing various amides. bohrium.com

Modern approaches often utilize coupling agents to facilitate the direct condensation of a carboxylic acid and an amine without isolating an intermediate acyl chloride. nih.gov These reagents activate the carboxylic acid in situ. Commonly used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk

Catalytic methods have also been developed to promote amide bond formation more efficiently and sustainably. Boron-based compounds, such as boronic acids and the borate (B1201080) ester B(OCH₂CF₃)₃, have been shown to be effective for direct amidation. researchgate.netacs.org These reactions often require conditions that remove water, for instance, by azeotropic reflux. acs.org Additionally, Lewis acid metal complexes, such as those involving titanium tetrachloride (TiCl₄), can mediate the direct condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. nih.gov Another approach is the palladium-catalyzed carbonylative amidation of aryl halides. ucl.ac.uk

A one-pot method for synthesizing aromatic substituted amides involves the direct oxidation of substituted benzyl (B1604629) alcohols using tert-butyl hydroperoxide (TBHP) with a cesium carbonate catalyst. researchgate.net Friedel-Crafts-type reactions using reagents like cyanoguanidine in the presence of a Brønsted superacid also provide a direct route to benzamides from arenes. nih.gov

MethodReagents/CatalystsDescriptionReference
Acyl Chloride PathwayThionyl chloride (SOCl₂), Oxalyl chlorideTwo-step process where the carboxylic acid is first converted to a highly reactive acyl chloride, which then reacts with an amine. nih.govucl.ac.uk
Stoichiometric Coupling AgentsEDC, HATU, T3PDirect condensation of a carboxylic acid and an amine, activated in situ by the coupling agent. ucl.ac.uk
Boron-Mediated AmidationBoronic acids, B(OCH₂CF₃)₃Catalytic or stoichiometric reaction promoting direct amide formation, sometimes requiring water removal. acs.org
Lewis Acid CatalysisTitanium tetrachloride (TiCl₄)Metal-based catalyst mediating the direct condensation of carboxylic acids and amines. nih.gov
Oxidative AmidationTBHP, Cs₂CO₃One-step synthesis from substituted benzyl alcohols. researchgate.net
Friedel-Crafts CarboxamidationCyanoguanidine, Superacid (e.g., CF₃SO₃H)Direct conversion of arenes to benzamides via electrophilic aromatic substitution. nih.gov

Strategies for Introducing Hydroxyl and Methyl Substituents

The regiochemistry of this compound is defined by a hydroxyl group at the para-position of the benzoyl ring and a methyl group at the ortho-position of the N-phenyl ring. The most straightforward synthetic strategy to achieve this specific substitution pattern is to use starting materials that already contain these substituents in the desired locations.

For the synthesis of this compound, this involves the coupling of:

4-hydroxybenzoic acid (for the hydroxyl-substituted benzoyl moiety)

2-methylaniline (also known as o-toluidine) (for the methyl-substituted N-phenyl moiety)

This approach ensures the correct placement of the functional groups through the selection of appropriate precursors, bypassing the need for potentially complex and low-yielding aromatic substitution reactions on the final benzamide structure. The principles of electrophilic aromatic substitution dictate the directing effects of substituents on a benzene (B151609) ring, making the use of pre-substituted starting materials a highly regioselective and efficient method. khanacademy.org This strategy is exemplified in the synthesis of related isomers like 2-hydroxy-N-(4-methylphenyl)benzamide, which is prepared from 2-hydroxybenzoic acid and 4-methylaniline. nih.govresearchgate.net

Advanced Synthetic Techniques for "this compound" and Related Structures

Beyond the general pathways, specific techniques can be employed to improve the synthesis of the target compound and its analogues, focusing on yield optimization and precise structural control.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and purity. Key parameters that are typically adjusted include the choice of solvent, catalyst, temperature, and reaction time.

In the synthesis of substituted benzamides from benzyl alcohols, a study found that using cesium carbonate (Cs₂CO₃) as a catalyst in an aqueous medium produced good yields in a shorter reaction time compared to other conditions. researchgate.net For the synthesis of 4-hydroxybenzamide (B152061) from p-hydroxybenzoic acid, a patented method reports a yield of 98.7% by heating the acid with methyl carbamate (B1207046) and a triethylenediamine catalyst to 180°C for four hours. chemicalbook.com

The choice of solvent can also be critical. While solvents like DMF and CH₂Cl₂ are common in amidation reactions, greener alternatives are being explored. ucl.ac.uk For instance, in the synthesis of certain coumarin (B35378) derivatives, water was found to be the only solvent that yielded the desired product, whereas organic solvents led to a different outcome. researchgate.net In the silver(I)-promoted oxidative coupling for synthesizing dihydrobenzofuran neolignans, acetonitrile (B52724) was identified as an optimal solvent, providing a good balance between conversion and selectivity. scielo.br

The workup procedure can also be optimized. For boron-mediated amidations, a solid-phase workup using commercially available resins was developed as a more convenient alternative to traditional acid-base washes for purifying the final amide product. acs.org

ReactionParameter OptimizedOptimized ConditionResultReference
Substituted benzamides from benzyl alcoholsCatalyst/SolventCs₂CO₃ in H₂OGood yields, reduced reaction time researchgate.net
4-Hydroxybenzamide from p-hydroxybenzoic acidCatalyst/TemperatureTriethylenediamine, 180°C98.7% yield chemicalbook.com
Boron-mediated amidationWorkup ProcedureSolid phase resin purificationComparable yield and purity to aqueous workup, more convenient acs.org
Oxidative coupling of phenylpropanoidsSolventAcetonitrileBest balance of conversion and selectivity; "greener" option scielo.br

Regioselective Synthesis Approaches

Regioselectivity refers to the control over the region of a molecule where a chemical reaction occurs. For this compound, the primary method for achieving regioselectivity is by choosing precursors where the substituents are already in place, as described in section 2.1.2. The reaction between 4-hydroxybenzoic acid and 2-methylaniline directly forms the desired regioisomer.

Other advanced methods can offer regiocontrol in more complex syntheses. For example, PhIO-mediated oxidation has been used for the synthesis of 2-(hydroxyphenoxy)benzamide derivatives. mdpi.com The outcome of this reaction was sensitive to the substitution pattern on the aromatic rings, indicating that the electronic and steric properties of existing groups can direct the position of new functionalization. mdpi.com While not directly applied to the target compound, this illustrates how specific reagents can achieve regioselectivity in the modification of a pre-formed benzamide scaffold.

Derivatization Strategies for Structural Modification of "this compound"

Derivatization involves the chemical modification of a compound to create new, structurally related molecules. For this compound, several sites are available for modification, including the phenolic hydroxyl group, the amide N-H bond, and the aromatic C-H bonds.

One common strategy is to use the parent molecule as a precursor for more complex structures. For instance, related hydroxybenzamides have been prepared as intermediates for the synthesis of heterocyclic compounds like benzoxazepines. nih.govnih.gov

Further modifications can be made based on established chemical reactions. Research on other bioactive benzamides, such as Entinostat (MS-275), has involved synthesizing a series of derivatives by altering the substituents on the aromatic rings to explore structure-activity relationships. nih.govresearchgate.net

Direct C-H functionalization offers an advanced route for derivatization. A transition-metal-free method for the direct alkylation of N,N-dialkyl benzamides at the ortho-position of the benzamide ring using methyl sulfides has been reported. researchgate.net While this was demonstrated on tertiary amides, it points towards emerging strategies for modifying the aromatic core. The phenolic hydroxyl group could also be a target for derivatization, for example, through etherification or esterification, to produce a range of analogues with different properties.

Design and Synthesis of Novel Analogues and Derivatives

The synthesis of this compound and its analogues generally involves the formation of an amide bond between a substituted benzoic acid and an aniline derivative. A common and direct method for synthesizing the parent compound, this compound, would be the coupling of 4-hydroxybenzoic acid and 2-methylaniline. This reaction can be facilitated by a variety of coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride.

A related synthetic protocol has been reported for an isomeric compound, 2-hydroxy-N-(4-methylphenyl)benzamide, which was prepared by reacting 2-hydroxybenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with 4-methylaniline in the presence of a base like triethylamine (B128534) (Et₃N). nih.govnih.gov This general approach can be adapted for the synthesis of this compound.

The design of novel analogues often involves modifications at three primary sites: the N-phenyl ring, the benzoyl ring, and the amide linker. For instance, structure-activity relationship (SAR) studies on related N-benzoyl-2-hydroxybenzamides have explored modifications at the phenol (B47542) ring (A), the 4-ethylphenyl ring (B), and the imide linker to improve activity and metabolic stability. nih.gov

The synthesis of derivatives can also be achieved through multi-step reaction sequences. For example, the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives involves the Ullmann reaction to form an ether linkage, followed by amination and an oxidation step. mdpi.com While structurally different, this highlights the modular approach to building complexity around a central benzamide core.

Further diversification can be achieved by starting with precursors that can be chemically altered in later steps. For instance, a bromo-substituted analogue could be synthesized and then subjected to various cross-coupling reactions to introduce a wide array of functional groups. nih.gov

The following table outlines the synthesis of a related compound, providing a basis for the synthesis of this compound analogues.

Starting MaterialsReagents and ConditionsProductReference
2-hydroxybenzoic acid, 4-methylanilineSOCl₂, Et₃N, CHCl₃, reflux2-hydroxy-N-(4-methylphenyl)benzamide nih.govnih.gov
Salicylamide, various acid chloridesPyridine, refluxN-benzoyl-2-hydroxybenzamides nih.gov
ortho-Iodobenzoic acid, various phenolsEsterification, Ullmann reaction, amination, oxidation2-(4-hydroxyphenoxy)benzamide derivatives mdpi.com

Incorporation of Diverse Functional Groups for Biological Activity Enhancement

The introduction of diverse functional groups onto the this compound scaffold is a key strategy for enhancing biological activity. SAR studies of related benzamide derivatives provide valuable insights into which modifications are likely to be beneficial.

For instance, in a series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives developed as histone deacetylase inhibitors, the introduction of a thiophene (B33073) ring or a benzo[d] nih.govmdpi.comdioxole moiety led to compounds with potent antiproliferative activity. nih.gov This suggests that appending heterocyclic rings to the core structure could be a fruitful avenue for enhancing the biological effects of this compound.

In another study on N-phenylbenzamide derivatives targeting kinetoplastid parasites, modifications of the N-phenyl ring and the benzamide portion with aminoimidazoline and aminobenzimidazole groups resulted in compounds with significant antiprotozoal activity. nih.govacs.org The ionization state of these basic groups at physiological pH was found to be crucial for their DNA binding affinity and biological activity. nih.gov

The position and nature of substituents on the phenyl rings are also critical. In a study of substituted sulfamoyl benzamidothiazoles, the presence and position of methyl groups on a phenyl substituent were found to be important for activity. nih.gov Specifically, removing the methyl groups led to inactive compounds, while replacing them with bromo substituents was explored as a means for further functionalization. nih.gov

The hydroxyl group of this compound is another key site for modification. In a series of 4-hydroxybenzaldehyde (B117250) derivatives, converting the hydroxyl group to a dimethoxyl phosphate (B84403) ester resulted in a highly potent tyrosinase inhibitor. citeab.com This indicates that esterification or etherification of the phenolic hydroxyl could lead to derivatives with enhanced biological properties.

The following table summarizes the effects of incorporating different functional groups on the biological activity of related benzamide structures.

Core StructureFunctional Group ModificationEffect on Biological ActivityReference
N-hydroxy-4-(3-phenylpropanamido)benzamideThiophene or benzo[d] nih.govmdpi.comdioxole substituentPotent antiproliferative activity nih.gov
N-phenylbenzamideBis(2-aminoimidazolines) or bis(2-aminobenzimidazoles)Micromolar to submicromolar activity against various parasites nih.govacs.org
Sulfamoyl benzamidothiazoleMethyl groups on phenyl substituentEssential for activity nih.gov
4-hydroxybenzaldehydeDimethoxyl phosphate ester at the hydroxyl positionPotent tyrosinase inhibition citeab.com
N-Benzoyl-2-hydroxybenzamideModifications at the phenol ring, phenyl ring, and imide linkerImproved antiprotozoal activity and metabolic stability nih.gov

In Vitro Biological Activity Profiling

Enzymatic Inhibition Assays

The potential therapeutic applications of this compound and its analogues have been explored through a variety of enzymatic inhibition assays. These studies aim to identify the specific molecular targets of these compounds and to understand their structure-activity relationships (SAR), which dictate their potency and selectivity.

Benzamide derivatives have been identified as a significant class of histone deacetylase (HDAC) inhibitors, a group of enzymes crucial for epigenetic regulation. gonzaga.eduskintypesolutions.com Inhibition of HDACs is a therapeutic strategy being investigated for cancer treatment. gonzaga.edu The general pharmacophore model for these inhibitors includes a cap for surface recognition, a linker, and a zinc-binding group (ZBG). skintypesolutions.com In many benzamide inhibitors, the ortho-amino group of the N-phenylbenzamide structure acts as the zinc-binding moiety. researchgate.netgoogle.com

Research into the structure-activity relationship of benzamide derivatives has shown that a substituent at the 2'-position of the anilide ring, such as an amino or hydroxyl group, is essential for inhibitory activity. nih.gov For instance, the compound MS-275, a benzamide derivative, demonstrated a 30-fold stronger inhibitory activity against partially purified HDAC than sodium butyrate. nih.gov The removal of the 2'-amino group from the benzanilide (B160483) structure resulted in a complete loss of this inhibitory effect. nih.gov

Analogues incorporating a nitrogen mustard group have been developed to create novel HDAC inhibitors. gonzaga.edu One such derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), showed a selective inhibition pattern for class I HDACs, with significant potency against HDAC1, HDAC2, and HDAC3. gonzaga.edu In another study, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide were identified as potent and unexpectedly selective inhibitors of HDAC6. researchgate.netwikipedia.org

Compound NameTarget EnzymeInhibitory Activity (IC50)Reference
MS-275 (N-(2-Aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide)HDAC (partially purified)4.8 µM nih.gov
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)HDAC195.2 nM gonzaga.edu
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)HDAC2260.7 nM gonzaga.edu
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)HDAC3255.7 nM gonzaga.edu
4-(Aminomethyl)-N-hydroxybenzamide derivative (1a)HDAC6 (cellular)0.46 µM wikipedia.org
Sodium Butyrate (Reference)HDAC (partially purified)140 µM nih.gov
Trichostatin A (Reference)HDAC (partially purified)0.0046 µM nih.gov

The enzymes acetylcholinesterase (AChE) and β-secretase (BACE1) are key targets in the development of therapeutics for Alzheimer's disease. nih.govresearchgate.netmdpi.com AChE inhibitors work by increasing levels of the neurotransmitter acetylcholine, while BACE1 inhibitors aim to reduce the production of neurotoxic β-amyloid (Aβ) peptides. researchgate.netsigmaaldrich.com

A series of halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) demonstrated moderate inhibition of AChE, with IC₅₀ values ranging from 33.1 to 85.8 µM. nih.govresearchgate.net These compounds were generally more effective against AChE than butyrylcholinesterase (BuChE). nih.govresearchgate.net

Further studies have focused on developing dual-target benzamide inhibitors for both AChE and BACE1. nih.gov In a study of eleven newly synthesized benzamides, IC₅₀ values ranged from 0.056 to 2.57 μM for AChE and from 9.01 to 87.31 μM for BACE1. nih.gov The most potent compound, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), exhibited an AChE IC₅₀ of 0.056 µM and a BACE1 IC₅₀ of 9.01 µM. nih.gov

Compound Name/ClassTarget EnzymeInhibitory Activity (IC50)Reference
Halogenated 2-hydroxy-N-phenylbenzamidesAChE33.1 - 85.8 µM nih.govresearchgate.net
Halogenated 2-hydroxy-N-phenylbenzamidesBuChE53.5 - 228.4 µM nih.govresearchgate.net
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)AChE0.056 µM nih.gov
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)BACE19.01 µM nih.gov
4-(1,3-Dioxoisoindolin-2-yl)-N-(2-nitrophenyl)benzamide (4g)AChE1.1 µM mdpi.com
Donepezil (Reference)AChE0.046 µM nih.gov
Quercetin (Reference)BACE14.89 µM nih.gov

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis; its inhibition is a key strategy for treating hyperpigmentation disorders and for use in skin-whitening cosmetic products. skintypesolutions.commdpi.comnih.gov Several benzamide-related structures have been evaluated for their tyrosinase inhibitory potential.

N-benzylbenzamide derivatives have been identified as tyrosinase inhibitors, with their effectiveness being highly dependent on the number and position of hydroxyl groups on the aromatic rings. mdpi.com Specifically, a 4-resorcinol moiety (2,4-dihydroxyl groups) in related structures like chalcones is a key feature for potent inhibition. mdpi.com For N-benzylbenzamide derivatives, the inhibitory activity was ranked in the order of 3,5,2′,4′-tetrahydroxyl > 2,4,2′,4′-tetrahydroxyl > 3,5,4′-trihydroxyl > 2,4,4′-trihydroxyl substitutions. mdpi.com

Another study focused on N-(acryloyl)benzamide (NAB) derivatives. researchgate.netnih.gov Compounds 1a and 1j from this series showed stronger tyrosinase inhibition in B16F10 melanoma cells (59.70% and 76.77% inhibition at 25 µM, respectively) than the reference compound kojic acid (50.30% inhibition at 25 µM). nih.gov This anti-melanogenic effect was attributed to the direct inhibition of tyrosinase. nih.gov

Furthermore, a hydroxamic acid derivative of a benzamide, 4-((hydroxyamino)carbonyl)-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide (HPOB), was found to be a potent inhibitor of in vitro tyrosinase activity with an IC₅₀ value between 1.1 and 1.5 µM. mdpi.com Its mechanism is believed to involve copper chelation in the enzyme's active site. mdpi.com Other N-hydroxybenzamide analogues, such as 4-(Adamantanecarboxamido)-N-hydroxybenzamide, also showed potent inhibition of mushroom tyrosinase with an IC₅₀ of 12.04 µM. mdpi.com

Compound NameAssayInhibitory ActivityReference
N-(acryloyl)benzamide (1a)Tyrosinase inhibition in B16F10 cells59.70% at 25 µM nih.gov
N-(acryloyl)benzamide (1j)Tyrosinase inhibition in B16F10 cells76.77% at 25 µM nih.gov
HPOB (4-((hydroxyamino)carbonyl)-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide)In vitro tyrosinase activityIC50 = 1.1 - 1.5 µM mdpi.com
4-(Adamantanecarboxamido)-N-hydroxybenzamideMushroom tyrosinase activityIC50 = 12.04 µM mdpi.com
Kojic Acid (Reference)Tyrosinase inhibition in B16F10 cells50.30% at 25 µM nih.gov
Kojic Acid (Reference)Mushroom tyrosinase activityIC50 = 50.20 µM mdpi.com

Lipoxygenases (LOX) are enzymes involved in the metabolism of arachidonic acid to produce leukotrienes, which are mediators of inflammation. nih.govwikipedia.org As such, LOX inhibitors are investigated as potential anti-inflammatory agents. nih.gov

While direct studies on this compound are limited, research on structurally related compounds provides insight. A study of N-aryl-5-aryloxazol-2-amine derivatives, which share the N-aryl moiety, found them to be inhibitors of 5-lipoxygenase (5-LOX). nih.gov Structure-activity relationship analysis revealed that a hydroxyl or amino group at the para-position of the N-phenyl ring was crucial for the 5-LOX inhibitory activity. nih.gov

Additionally, hydroxamic acids, which are structurally related to benzamides, have shown significant LOX inhibitory action. Linoleyl hydroxamic acid (LHA) was found to be a potent inhibitor of several LOX isoforms, with the highest efficacy against 15-LOX. nih.gov The inhibitory activity of LHA varied across different LOX enzymes, demonstrating a degree of selectivity. nih.gov

Compound NameTarget EnzymeInhibitory Activity (IC50)Reference
Linoleyl hydroxamic acid (LHA)15-LO0.02 µM nih.gov
Linoleyl hydroxamic acid (LHA)12-LO0.6 µM nih.gov
Linoleyl hydroxamic acid (LHA)h5-LO7 µM nih.gov
Chalcone derivative (3c)Soybean LOX45 µM mdpi.com

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are involved in DNA repair and are targets for cancer therapy. nih.govnih.gov Benzamide itself is known to be an inhibitor of PARP. sigmaaldrich.com The simple analogue 3-aminobenzamide (B1265367) is a known inhibitor of PARP1, which can protect auditory hair cells from damage by preventing PARP1-induced cell death pathways. nih.gov

More complex benzamide derivatives have been developed as potent PARP inhibitors. A series of cyclic amine-containing benzimidazole (B57391) carboxamides were shown to have excellent potency against both PARP-1 and PARP-2 enzymes. nih.gov The compound ABT-888 (Veliparib) from this series exhibited a Kᵢ of 5 nM against both enzymes and a cellular EC₅₀ of 2 nM. nih.gov

MEK Inhibition

The RAF-MEK-ERK pathway is a critical signaling cascade in cell proliferation, and its inhibition is a strategy for cancer treatment. nih.gov A series of benzhydroxamate esters, derived from anthranilic acids (which are related to benzamides), were identified as potent MEK inhibitors. mdpi.comresearchgate.net One such compound, CI-1040, was the first MEK inhibitor to enter clinical trials. mdpi.comresearchgate.net Optimization of this series led to the discovery of PD 0325901, a clinical candidate with improved properties. mdpi.comresearchgate.net

Compound NameTarget EnzymeInhibitory ActivityReference
3-Aminobenzamide (3AB)PARP1Known inhibitor (qualitative) nih.gov
ABT-888 (Veliparib)PARP-1 / PARP-2Ki = 5 nM nih.gov
ABT-888 (Veliparib)PARP (cellular)EC50 = 2 nM nih.gov
CI-1040 (2-(2-Chloro-4-iodo-phenylamino)-N-cyclopropylmethoxy-3,4-difluoro-benzamide)MEKPotent inhibitor (qualitative) mdpi.comresearchgate.net
PD 0325901 (N-(2,3-dihydroxy-propoxy)-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide)MEKClinical Candidate (qualitative) mdpi.comresearchgate.net

Cell-Based Assays for Specific Biological Responses

Cell-based assays are fundamental in preclinical research, offering insights into the cellular and molecular mechanisms of action of a compound. For this compound and its derivatives, these assays have been crucial in elucidating their potential as therapeutic agents across several disease models.

The benzamide structure is a key feature in several anticancer agents, and analogues of this compound have demonstrated significant potential in this area. Research has focused on their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and overcome drug resistance.

A study on 3,4,5-trihydroxy-N-alkyl-benzamide derivatives, which are analogues of the core structure, evaluated their anticancer effects on HCT-116 colon carcinoma cells. The results showed that the length and branching of the N-alkyl chain significantly influenced the cytotoxic activity. The 3,4,5-trihydroxy-N-hexyl-benzamide derivative (7) was the most potent, with a half-maximal inhibitory concentration (IC50) of 0.07 µM, which was stronger than most other alkyl derivatives tested. orientjchem.org An interesting trend was observed where, generally, a longer hydrophobic carbon chain on the N-alkyl group correlated with higher anticancer activity. orientjchem.org For instance, the IC50 value decreased from 2.43 µM for the N-methyl derivative to 1.64 µM for the N-ethyl derivative, and finally to 0.07 µM for the N-hexyl derivative. orientjchem.org

Similarly, hydroxylated biphenyl (B1667301) compounds, which are structurally related to benzamide derivatives, have shown potent activity against malignant melanoma cells. mdpi.com Two such compounds, designated 11 and 12, exhibited IC50 values of 1.7 µM and 2.0 µM, respectively, and were shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis. mdpi.com Furthermore, substituted 2-hydroxy-N-(arylalkyl)benzamides have been found to sensitize human melanoma cells to metabolic stress by disrupting the actin cytoskeleton and inhibiting autophagy, a key survival mechanism for cancer cells. researchgate.net

Other research has highlighted that the 2-(4-hydroxyphenoxy)benzamide scaffold is present in various bioactive compounds with antitumor effects, such as Neoplaether, which shows cytotoxic activity against nasopharyngeal epithelial tumors. researchgate.net Benzamides, in general, are thought to exert some of their antitumor effects by inhibiting the transcription factor NF-kappaB, which plays a crucial role in cancer cell survival and proliferation. nih.gov

Table 1: Anticancer Activity of Benzamide Analogues against HCT-116 Colon Carcinoma Cells

Analogues of this compound have been extensively evaluated for their ability to inhibit the growth of various pathogenic microorganisms. These studies have identified several derivatives with potent, broad-spectrum activity.

A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives demonstrated a wide range of activity against bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/ml. figshare.com Notably, the benzamide derivative 1d was highly effective against drug-resistant Bacillus subtilis (MIC = 1.95 µg/ml), B. subtilis (MIC = 3.9 µg/ml), and Staphylococcus aureus (MIC = 7.8 µg/ml). figshare.com

In another study, N-(2-hydroxy-4-substitutedphenyl)benzamides were synthesized and tested against several bacterial strains and the fungus Candida albicans. acs.org Compounds II11 , II12 , and II13 were active against the Gram-negative bacterium Pseudomonas aeruginosa with a MIC value of 12.5 µg/ml. acs.org Many of the tested compounds showed activity against the Gram-positive Staphylococcus aureus at a MIC of 25 µg/ml. acs.org

Further investigations into halogenated derivatives, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide, revealed good activity against Gram-positive bacteria, with MIC values ranging from 2.5 to 5.0 mg/mL. nih.gov This class of compounds, however, showed no inhibition against Gram-negative bacteria. nih.gov The antifungal potential has also been noted, with the 2-(4-hydroxyphenoxy)benzamide derivative Neoplaether showing activity against Candida albicans. researchgate.net

Table 2: Antimicrobial Activity of Benzamide Derivatives

Chronic inflammation is a key driver of many diseases. Benzamides have been investigated for their potential to modulate inflammatory pathways. Studies suggest that their mechanism of action involves the inhibition of key pro-inflammatory molecules and signaling pathways.

Research has shown that certain benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a major cytokine involved in systemic inflammation. nih.gov This effect is believed to be mediated through the inhibition of the transcription factor NF-kappaB, which regulates the expression of numerous inflammatory genes. nih.gov For example, the N-substituted benzamides metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA) provided dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. nih.gov

In vitro assays have provided more specific quantitative data. N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were evaluated for their anti-inflammatory activity using a protease inhibition assay. nih.gov The results were promising, with the compounds exhibiting IC50 values between 0.04 and 0.07 mg/mL, demonstrating significantly higher efficiency in inhibiting trypsin activity compared to the standard drug acetylsalicylic acid, which had an IC50 of 0.4051 mg/mL. nih.gov This suggests a potent ability to modulate proteases involved in the inflammatory cascade.

Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in cellular damage and various pathologies. The phenolic hydroxyl group in this compound suggests inherent antioxidant potential, which has been explored in its analogues.

The antioxidant capacity of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays. nih.gove3s-conferences.org These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov The phenolic hydroxyl group is crucial for this activity. researchgate.net The formation of intramolecular hydrogen bonds between the hydroxyl group and other nearby functional groups can significantly influence the antioxidant effect. researchgate.net Studies on new salicylic (B10762653) acid-salicylamide hybrids, which share structural similarities, have demonstrated significant DPPH and ABTS radical scavenging activities, confirming the potential of this chemical class as effective antioxidants. e3s-conferences.org

Endoplasmic reticulum (ER) stress is a condition where misfolded proteins accumulate in the ER, leading to cellular dysfunction and apoptosis. It is a critical factor in the death of insulin-producing pancreatic β-cells in both type 1 and type 2 diabetes.

Through high-throughput screening, benzamide derivatives were identified as a novel class of agents that protect β-cells from ER stress-induced death. acs.orgnih.govnih.gov A subsequent structure-activity relationship optimization led to the development of a 3-(N-piperidinyl)methyl benzamide derivative, compound 13d . nih.govnih.gov This compound showed remarkable protective effects, with a near 100% maximum rescue activity and a half-maximal effective concentration (EC50) of just 0.032 µM. figshare.comacs.orgnih.govnih.govmpu.edu.mo Mechanistic studies revealed that compound 13d alleviates ER stress by suppressing all three branches of the unfolded protein response (UPR), a key signaling network activated by ER stress. acs.orgnih.govnih.gov

Receptor Binding and Ligand Interaction Studies

Understanding how a compound interacts with its biological target at a molecular level is crucial for drug design and optimization. For benzamide derivatives, these studies have involved X-ray crystallography to determine their three-dimensional structure and computational modeling to predict their binding to specific receptors.

The crystal structure of 2-hydroxy-N-(4-methylphenyl)benzamide, a close analogue of the title compound, has been determined. nih.gov The analysis revealed that the molecule is nearly planar, with a small dihedral angle of 3.45° between the two aromatic rings. nih.gov This planarity is stabilized by intramolecular hydrogen bonds of the N-H···O and C-H···O types. nih.gov These interactions are critical for defining the compound's conformation and how it fits into a receptor's binding pocket.

In silico studies have been used to explore the interactions of benzamide derivatives with specific protein targets. For example, 4-methylbenzamide (B193301) derivatives were designed as potential inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.gov Modeling showed these compounds could fit into the adenine (B156593) pocket of kinases like Aurora B. nih.gov Other research has identified benzamide derivatives that act as ligands for the growth hormone receptor or as protein tyrosine inhibitors, highlighting the diverse range of receptors this chemical scaffold can target. researchgate.net

In Vivo Efficacy Studies in Relevant Preclinical Animal Models

Investigations into the in vivo efficacy of benzamide derivatives have spanned multiple disease areas, most notably in oncology and neurology. These studies utilize various animal models to assess the therapeutic potential of these compounds.

The anticancer activities of several benzamide analogues have been evaluated in well-established preclinical cancer models. For instance, a series of N-2-(phenylamino) benzamide derivatives were designed as potential anti-glioblastoma agents. nih.gov One of the lead compounds from this series, referred to as I-1, demonstrated significant tumor growth inhibition in both a C6 glioma orthotopic model and a U87MG xenograft model. nih.gov The tumor growth inhibition (TGI) was reported to be 66.7% in the C6 model and 69.4% in the U87MG model, highlighting the potential of this particular benzamide scaffold in treating aggressive brain tumors. nih.gov

In a different study focusing on tubulin polymerization inhibitors, a benzamide derivative known as compound 48 was shown to have robust antitumor efficacy in vivo. acs.org This compound was also able to overcome drug resistance in a paclitaxel-resistant A549 xenograft model, suggesting its potential for treating resistant cancers. acs.org

Furthermore, research on iodobenzamides has been conducted for their potential in melanoma therapy. These compounds have shown the ability to accumulate in tumors in B16 melanoma-bearing mice, which is a critical characteristic for targeted cancer therapies. walshmedicalmedia.com

While these studies are on analogues, they underscore the potential of the benzamide core structure in achieving significant antitumor effects in various cancer types. The specific substitution pattern of this compound would require its own dedicated in vivo testing to determine its efficacy profile.

Table 1: In Vivo Efficacy of Selected Benzamide Analogues in Oncology Models

Compound/Analogue ClassAnimal ModelTumor TypeEfficacy OutcomeReference
N-2-(phenylamino) benzamide (I-1)C6 glioma orthotopic modelGlioblastomaTGI = 66.7% nih.gov
N-2-(phenylamino) benzamide (I-1)U87MG xenograft modelGlioblastomaTGI = 69.4% nih.gov
Benzamide derivative (Compound 48)Paclitaxel-resistant A549 xenograftLung CancerOvercame drug resistance acs.org
Iodobenzamide derivativesB16 melanoma-bearing miceMelanomaTumor accumulation walshmedicalmedia.com

TGI: Tumor Growth Inhibition

Pharmacodynamic (PD) biomarkers are crucial for understanding a drug's mechanism of action in a living system and for guiding clinical development. For the N-2-(phenylamino) benzamide derivative I-1, its anti-tumor activity in an orthotopic glioblastoma model was correlated with the modulation of several key biomarkers. nih.gov Treatment with I-1 led to the downregulation of prostaglandin (B15479496) E2 (PGE2), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9). nih.gov Additionally, a decrease in the activation of STAT3 and an upregulation of E-cadherin were observed. nih.gov These biomarkers are associated with inflammation, angiogenesis, tumor invasion, and cell adhesion, providing mechanistic insight into the compound's in vivo effects.

The mechanism of action for some benzamide analogues has been linked to the inhibition of Inosine 5'-monophosphate dehydrogenase (IMPDH). For instance, benzamide riboside is metabolized in vivo to an active NAD analogue, which then inhibits IMPDH. nih.gov This inhibition of a key enzyme in the purine (B94841) nucleotide synthetic pathway is a measurable pharmacodynamic effect. nih.gov While this has been established for benzamide riboside, it would need to be specifically investigated for this compound.

Table 2: Pharmacodynamic Biomarkers Modulated by Benzamide Analogues in Animal Studies

Compound/Analogue ClassAnimal ModelBiomarkerEffectReference
N-2-(phenylamino) benzamide (I-1)C6 glioma orthotopic modelPGE2Downregulated nih.gov
N-2-(phenylamino) benzamide (I-1)C6 glioma orthotopic modelVEGFDownregulated nih.gov
N-2-(phenylamino) benzamide (I-1)C6 glioma orthotopic modelMMP-9Downregulated nih.gov
N-2-(phenylamino) benzamide (I-1)C6 glioma orthotopic modelSTAT3 activationDownregulated nih.gov
N-2-(phenylamino) benzamide (I-1)C6 glioma orthotopic modelE-cadherinUpregulated nih.gov
Benzamide RibosideNot specifiedIMPDHInhibited nih.gov

Identification of Molecular Targets and Pathways

The identification of specific molecular targets for this compound is a critical step in elucidating its mechanism of action. While direct targets are not definitively identified in available research, the benzamide scaffold is present in numerous bioactive molecules, suggesting a potential for interaction with various proteins.

The three-dimensional structure of this compound is fundamental to its potential interactions with protein binding sites. Crystallographic studies of closely related compounds, such as 2-hydroxy-N-(4-methylphenyl)benzamide and 4-methyl-N-(2-methylphenyl)benzamide, provide insight into the likely conformation of the target molecule. nih.govnih.gov

For instance, in the crystal structure of 2-hydroxy-N-(4-methylphenyl)benzamide, both intramolecular and intermolecular hydrogen bonds are observed, which stabilize the molecular conformation and mediate its packing in a crystalline state. nih.gov Such hydrogen bonding capabilities are crucial for the formation of stable protein-ligand complexes. Docking studies performed on other 4-hydroxy-benzamide derivatives have shown that these molecules can fit into the active sites of viral and mycobacterial proteins, forming hydrogen bonds with key residues.

Table 1: Crystallographic Data for a Related Benzamide Derivative This table presents data for N-(2-hydroxy-5-methylphenyl)benzamide, a structural isomer of the title compound, to illustrate typical molecular parameters.

ParameterValue
Molecular FormulaC₁₄H₁₃NO₂
Molecular Weight227.25
Crystal SystemMonoclinic
Space GroupP2₁/n
Dihedral Angle (Amide-Phenyl)5.63 (6)°
Dihedral Angle (Amide-Hydroxyphenyl)10.20 (5)°
Data sourced from a study on N-(2-hydroxy-5-methylphenyl)benzamide. researchgate.net

Given the structural similarities to other bioactive benzamides, it is plausible that this compound could modulate various cellular signaling pathways. For example, the synthetic retinoid N-(4-hydroxyphenyl)retinamide (Fenretinide), which shares the 4-hydroxyphenylamide moiety, is known to influence several signaling cascades. nih.govnih.gov

Compounds with this structural element have been implicated in the modulation of pathways related to cell stress and survival. Fenretinide, for instance, has been shown to increase intracellular levels of ceramide, a lipid second messenger involved in stress responses and apoptosis. nih.gov Furthermore, it can modulate the expression of growth arrest and DNA damage-inducible (GADD) family proteins, such as GADD45, particularly in the context of sensitizing cancer cells to radiation. nih.gov This suggests that a potential mechanism for this compound could involve the perturbation of stress-response pathways.

Elucidation of Biological Effects at the Cellular and Subcellular Levels

The downstream consequences of molecular interactions are observed as changes in cellular behavior, including cell proliferation, survival, and gene expression.

The induction of apoptosis (programmed cell death) and arrest of the cell cycle are common mechanisms of action for anti-proliferative compounds. Research on related hydroxyphenyl-containing compounds demonstrates such effects. For example, N-(2-Hydroxyphenyl)-2-propylpentanamide has been shown to induce apoptosis and cause cell cycle arrest in breast cancer cell lines. mdpi.com

The process of apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Fenretinide, for instance, induces a mixed apoptotic and necrotic cell death in neuroblastoma cells, a process that is linked to the generation of reactive oxygen species (ROS) and increased ceramide levels, but appears to be independent of the tumor suppressor protein p53. nih.gov Flow cytometry analysis of cells treated with apoptosis-inducing agents typically reveals an increase in the sub-G1 population, indicative of fragmented DNA, and can show arrest at specific phases of the cell cycle (G0/G1, S, or G2/M). mdpi.comnih.gov While no direct data exists for this compound, it is a plausible area of investigation based on the activity of its analogues.

Table 2: Illustrative Effects of a Related Compound on Cell Cycle and Apoptosis This table illustrates the types of effects observed for N-(2-Hydroxyphenyl)-2-propylpentanamide on MDA-MB-231 breast cancer cells, as a proxy for potential activities.

Treatment% Living Cells% Apoptotic CellsCell Cycle Phase Arrest
Control (DMSO)~95%<5%Normal Progression
HO-AAVPADecreasedIncreasedS Phase
Data is illustrative and based on findings for N-(2-Hydroxyphenyl)-2-propylpentanamide (HO-AAVPA). mdpi.com

The modulation of cellular signaling pathways ultimately leads to changes in the expression of specific genes and the activity of their protein products. For example, the increased expression of the GADD45 gene by Fenretinide in bladder cancer cells is a key part of its radiosensitizing effect. nih.gov This modulation can occur at the transcriptional level, through the activation or repression of transcription factors, or at the post-transcriptional and post-translational levels.

Compounds can also affect the activity of key proteins involved in cell survival and apoptosis, such as those in the Bcl-2 family. An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2 can shift the cellular balance towards programmed cell death. nih.gov

Many benzamide derivatives are known to act as enzyme inhibitors. For instance, various halo-substituted ester/amide derivatives have been synthesized and evaluated as inhibitors of urease, an enzyme implicated in certain pathological conditions. semanticscholar.org Kinetic studies of these inhibitors revealed they can act via different modes of inhibition, such as mixed-type inhibition. semanticscholar.org

The study of enzyme kinetics, typically using methods like Lineweaver-Burk plots, is essential to characterize the nature of the inhibition (e.g., competitive, non-competitive, or mixed) and to determine key parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC₅₀). While specific enzyme targets and kinetic data for this compound are not available, its structure suggests it could be investigated as an inhibitor for a range of enzymes, particularly those with active sites that can accommodate planar aromatic structures and form hydrogen bonds.

Free Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds, including this compound, is primarily attributed to their ability to scavenge free radicals. frontiersin.org The presence of the hydroxyl (-OH) group on the benzamide moiety is the key structural feature responsible for this activity. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. researchgate.net This process is known as hydrogen atom transfer (HAT).

The stability of the resulting phenoxyl radical is a crucial factor in the antioxidant efficacy. In this compound, the phenoxyl radical formed after hydrogen donation is stabilized by the delocalization of the unpaired electron across the aromatic ring. This delocalization reduces the reactivity of the phenoxyl radical, preventing it from initiating new oxidation chains.

Quantum chemical studies on phenolic compounds have elucidated several mechanisms of reaction with free radicals, including HAT, single-electron transfer followed by proton transfer (SET-PLET), and sequential proton loss electron transfer (SPLET). scienceopen.com The predominant mechanism often depends on the specific radical, the solvent, and the pH. For phenolic antioxidants, the HAT mechanism is a major pathway for scavenging peroxyl radicals, which are key mediators of lipid peroxidation. researchgate.net The efficiency of this scavenging activity is influenced by the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation.

Mechanistic Insights from Structure-Activity Relationship (SAR) Studies

Correlation of Structural Features with Potency and Selectivity

The biological activity of benzamide derivatives is intricately linked to their specific structural components. The potency and selectivity of compounds like this compound are not dictated by a single feature but rather by the interplay of its constituent parts.

Key structural elements influencing activity include:

The Hydroxylated Phenyl Ring: The phenolic hydroxyl group is often a critical pharmacophore. Its ability to donate a hydrogen atom is central to antioxidant activity. Furthermore, hydrophilic substituents like the -OH group can facilitate interactions with polar amino acid residues in biological targets. iomcworld.com

The Amide Linkage (-CO-NH-): This central bridge provides structural rigidity and acts as a hydrogen bond donor (N-H) and acceptor (C=O). The geometry of this linkage influences the relative orientation of the two aromatic rings.

The N-Aryl Substituent (2-methylphenyl): The nature and position of substituents on this ring significantly modulate the compound's activity. These substituents can affect electronic properties, steric hindrance, and lipophilicity, which in turn impact target binding and pharmacokinetic properties.

In studies of related 1,5-dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-ones, substitutions on the aryl group were found to be necessary for activity, with sulphonamide and carbamate groups showing high potency. mdpi.com Similarly, in a series of 2-hydroxy-N-(alkylphenyl)nicotinamides, electron-withdrawing groups on the N-phenyl ring resulted in potent anti-inflammatory activity. researchgate.net These findings highlight the importance of the electronic nature of the N-aryl moiety in determining biological efficacy.

Structural FeatureInfluence on ActivityExample from Related Compounds
Phenolic -OH GroupActs as H-bond donor; crucial for antioxidant activity (H-atom transfer). Facilitates polar interactions.Hydrophilic substituents on the phenyl ring are necessary for interaction with polar amino acid residues. iomcworld.com
Amide Linkage (-CO-NH-)Provides structural rigidity; acts as H-bond donor/acceptor, influencing molecular conformation.The β-keto amide with an enolic hydroxyl group is the active pharmacophore in some immunosuppressive agents. researchgate.net
N-Aryl SubstituentsModulates lipophilicity, steric profile, and electronic properties, affecting target binding and potency.Electron-withdrawing groups (e.g., Cl, Br, NO₂) on the N-phenyl ring enhance anti-inflammatory activity in nicotinamides. researchgate.net

Impact of Substituent Position and Electronic/Steric Factors on Activity

The position of substituents on the aromatic rings is a critical determinant of a molecule's biological activity. In this compound, the hydroxyl group is at the para position (C4) of the benzoyl ring, and the methyl group is at the ortho position (C2) of the N-phenyl ring.

Electronic Factors: The para-hydroxyl group is an electron-donating group, which can increase the electron density of the aromatic ring and influence its interaction with biological targets. In SAR studies of other phenolic compounds, the presence of electron-donating groups often enhances antioxidant activity by lowering the O-H bond dissociation enthalpy. frontiersin.org Conversely, research on N-phenyl nicotinamides showed that electron-withdrawing groups on the N-phenyl ring led to potent activity, suggesting that the electronic requirements can be target-specific. researchgate.net

Steric Factors: The ortho-methyl group on the N-phenyl ring introduces steric hindrance. This can have a profound effect on the molecule's conformation by influencing the dihedral angle between the two aromatic rings. nih.gov This steric bulk can either enhance or decrease activity depending on the topology of the target's binding site. In some cases, an ortho substituent can lock the molecule into a specific, more active conformation. Studies on thiosemicarbazide (B42300) derivatives have shown that changing the substituent position from ortho to meta or para can significantly alter antibacterial activity, demonstrating the importance of isomer position. mdpi.com

Role of Intramolecular and Intermolecular Hydrogen Bonding in Activity

Hydrogen bonding plays a crucial role in defining the molecular conformation and crystal packing of benzanilide derivatives, which in turn affects their biological activity.

Intramolecular Hydrogen Bonding: In the solid state, many N-arylbenzamides exhibit an intramolecular hydrogen bond between the amide proton (N-H) and the oxygen of a substituent on the benzoyl ring. In related structures like 4-chloro-2-hydroxy-N-(4-methylphenyl)benzamide, an intramolecular N-H···O hydrogen bond is observed, which forms a stable six-membered ring motif known as an S(6) ring. nih.gov This intramolecular bond contributes to the planarity of the molecule. nih.gov Such conformational rigidity can be a key factor for effective binding to a biological target by reducing the entropic penalty upon binding.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are critical for the formation of supramolecular structures in the crystal lattice. In related crystal structures, molecules are often linked by O-H···O hydrogen bonds involving the phenolic hydroxyl group and the carbonyl oxygen of an adjacent molecule. nih.gov These interactions lead to the formation of chains or more complex networks. nih.govresearchgate.net While primarily a feature of the solid state, the potential to form these hydrogen bonds is indicative of the molecule's ability to interact with hydrogen bond donors and acceptors in a biological environment, such as amino acid residues in an enzyme's active site.

Hydrogen Bond TypeAtoms Involved (Donor-H···Acceptor)Structural ImpactReference Finding
IntramolecularN-H···O (amide H to hydroxyl O)Stabilizes a planar conformation, forms an S(6) ring motif.Observed in related structures like 2-hydroxy-N-(4-methylphenyl)benzamide, contributing to molecular planarity. nih.gov
IntermolecularO-H···O (hydroxyl H to carbonyl O)Links molecules into chains or dimers in the crystal structure.In 4-chloro-2-hydroxy-N-(4-methylphenyl)benzamide, these bonds generate chains propagating along the c-axis. nih.gov

Research Findings

As of the current review of scientific literature, there is a notable absence of published research detailing the specific biological activities or therapeutic applications of 4-hydroxy-N-(2-methylphenyl)benzamide. While many benzamide (B126) derivatives have been extensively studied and have found clinical use, this particular compound remains largely unexplored in the public domain.

The lack of data represents a significant gap in the understanding of this molecule's potential. Future research efforts are needed to elucidate its pharmacological profile.

Conclusion

4-hydroxy-N-(2-methylphenyl)benzamide stands as an example of a chemical entity within the well-established and medicinally significant benzamide (B126) class that awaits detailed scientific scrutiny. While its basic chemical identity is known and it is available for investigation, a thorough examination of its biological effects is absent from the current body of scientific literature. The existing research on related benzamide structures suggests that it could possess interesting pharmacological properties. The clear research gaps concerning its bioactivity and potential applications present a fertile ground for future studies that could uncover new therapeutic leads or valuable research tools.

Computational and Structural Biology Studies

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools in structure-based drug design. wustl.eduuu.nljscimedcentral.com Docking predicts the preferred orientation of a molecule when bound to a target, while MD simulations provide insights into the dynamic behavior and stability of the resulting complex over time. wustl.eduuu.nl These methods are crucial for evaluating how a ligand, such as a benzamide (B126) derivative, might interact with a biological macromolecule like a protein or nucleic acid. jscimedcentral.comnih.gov

Molecular docking simulates the interaction between a small molecule (ligand) and a biological macromolecule (receptor) at the atomic level. e-nps.or.kr The process involves predicting the ligand's conformation, position, and orientation within the receptor's binding site. wustl.edu This allows for the characterization of non-covalent interactions, including hydrogen bonds, and ionic and van der Waals forces, which are crucial for forming a stable complex. jscimedcentral.com

In studies on related benzamide derivatives, docking has been used to identify potential therapeutic agents. For example, computational studies on benzamide derivatives as glucokinase activators have helped in identifying the key features required for their biological activity. nih.gov Similarly, docking has been applied to screen for inhibitors of enzymes like monoamine oxidase B (MAO-B) and proteases crucial for viral replication. nih.govnih.gov Software such as AutoDock, Glide, and rDock are commonly used to perform these simulations, which model the ligand-receptor binding and can help identify promising drug candidates. nih.gov While specific docking studies on 4-hydroxy-N-(2-methylphenyl)benzamide are not prominent, the established methodologies used for its analogs provide a clear blueprint for how its interactions with various protein targets could be effectively modeled and visualized.

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability and conformational changes of the ligand-receptor complex. uu.nlnih.gov MD simulations model the movement of atoms over time, providing a dynamic view of the interaction and helping to confirm the stability of the predicted binding pose. nih.govnih.gov For instance, in the study of novel inhibitors for MAO-B, MD simulations showed that the designed compound remained stable within the receptor's binding site, indicating a strong and lasting interaction. nih.gov

The binding affinity, or the strength of the interaction, is a critical parameter predicted by these computational methods. Scoring functions within docking software provide an initial estimate of this affinity. wustl.edu More rigorous methods like MMGBSA (Molecular Mechanics Generalized Born Surface Area) can be applied to MD simulation trajectories to refine binding free energy calculations. These predictions are essential for ranking potential drug candidates before they are synthesized and tested in a laboratory setting. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules. nih.govarxiv.org These methods allow for the calculation of molecular structures, energies, and properties related to chemical reactivity. nih.gov Such calculations are foundational for understanding a molecule's behavior at a subatomic level.

Quantum chemical methods can predict the most likely sites for a molecule to engage in chemical reactions. By calculating the molecular electrostatic potential (MEP), researchers can visualize the electron density distribution and identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

Furthermore, the stability of a molecule can be inferred from the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron to a higher energy state. Computational studies on benzanilides have used these principles to understand how steric and electronic factors control regioselectivity in chemical reactions. nih.gov

The analysis of molecular orbitals (HOMO and LUMO) and electron density provides deep insights into a molecule's chemical behavior. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. The energies and shapes of these frontier orbitals are crucial for predicting how the molecule will interact with other reagents. By examining the electron density distribution across the molecule, one can understand its polarity and the nature of its chemical bonds, which in turn governs its intermolecular interactions.

Advanced Structural Characterization Techniques for Understanding Molecular Interactions

X-ray crystallography is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure for this compound is not available in the reviewed literature, detailed structural data for its isomers provide critical insights into the molecular geometry and intermolecular forces that likely characterize the target compound.

Studies on the isomers 2-hydroxy-N-(4-methylphenyl)benzamide and N-(2-hydroxy-5-methylphenyl)benzamide reveal key structural features. nih.govresearchgate.net In 2-hydroxy-N-(4-methylphenyl)benzamide, the molecule is nearly planar, with a very small dihedral angle of 3.45 (12)° between its two aromatic rings. nih.gov This planarity is supported by intramolecular hydrogen bonds. nih.gov In contrast, the structure of N-(2-hydroxy-5-methylphenyl)benzamide shows a larger dihedral angle between its rings. researchgate.net

These structures are stabilized by a network of hydrogen bonds. Intramolecular hydrogen bonds are observed, which contribute to the planarity and conformation of the molecule. nih.gov Furthermore, intermolecular hydrogen bonds link the molecules together, forming extensive supramolecular chains and loops that define the crystal packing. nih.govresearchgate.net This detailed structural information is fundamental for understanding the solid-state properties of this class of compounds.

Interactive Data Table: Crystallographic Data for Benzamide Isomers

This table summarizes the crystal structure data obtained for isomers of this compound.

Parameter 2-hydroxy-N-(4-methylphenyl)benzamide nih.govN-(2-hydroxy-5-methylphenyl)benzamide researchgate.netstrath.ac.uk
Formula C₁₄H₁₃NO₂C₁₄H₁₃NO₂
Molecular Weight 227.25227.25
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 19.4067 (17)7.2263 (3)
b (Å) 4.9122 (5)21.7442 (7)
c (Å) 12.7261 (11)7.4747 (3)
β (º) 104.793 (4)110.280 (5)
Volume (ų) 1172.96 (19)1101.69 (8)
Z 44
Temperature (K) 296123

Interactive Data Table: Hydrogen Bond Geometry in Benzamide Isomers

This table details the key hydrogen bonding interactions that define the molecular conformation and crystal packing of related isomers.

Isomer Bond Type Interaction Significance Reference
2-hydroxy-N-(4-methylphenyl)benzamideIntramolecularN—H···O, C—H···OCreates S(6) ring motifs, contributes to molecular planarity. nih.gov
2-hydroxy-N-(4-methylphenyl)benzamideIntermolecularO—H···O, C—H···OForms R₂¹(6) ring motifs, creates supramolecular chains. nih.gov
N-(2-hydroxy-5-methylphenyl)benzamideIntramolecularN—H···OShort contact that influences conformation. researchgate.netstrath.ac.uk
N-(2-hydroxy-5-methylphenyl)benzamideIntermolecularO—H···O, C—H···OLinks molecules into C(7) chains and R₂²(7) loops. researchgate.netstrath.ac.uk

Determination of Three-Dimensional Molecular Architectures

For instance, in the related isomer, 2-hydroxy-N-(4-methylphenyl)benzamide, the molecule is nearly planar. nih.gov The planarity is a common feature in such benzanilides and is influenced by the presence of intramolecular hydrogen bonds. nih.gov In this isomer, the dihedral angle, which is the angle between the two aromatic rings, is a critical parameter and was found to be 3.45 (12)°. nih.gov This small angle indicates a relatively flat molecule.

Similarly, in N-(2-hydroxy-5-methylphenyl)benzamide, another isomer, the central amide moiety is nearly planar, with the phenyl and hydroxyphenyl rings forming dihedral angles of 5.63 (6)° and 10.20 (5)° with this central plane, respectively. nih.gov The bond lengths and angles in these related structures are generally in good agreement with standard values for similar chemical environments. nih.gov

Table 1: Representative Crystallographic Data for Benzamide Isomers

Parameter2-hydroxy-N-(4-methylphenyl)benzamide nih.govN-(2-hydroxy-5-methylphenyl)benzamide nih.gov
Molecular Formula C₁₄H₁₃NO₂C₁₄H₁₃NO₂
Molecular Weight 227.25227.25
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a (Å) 19.4067 (17)7.2263 (3)
b (Å) 4.9122 (5)21.7442 (7)
c (Å) 12.7261 (11)7.4747 (3)
β (°) ** 104.793 (4)110.280 (5)
Volume (ų) **1172.96 (19)1101.69 (8)
Z 44

This table presents data for isomers of this compound to illustrate typical crystallographic parameters.

Analysis of Supramolecular Assembly and Crystal Packing

The supramolecular assembly describes how individual molecules of this compound would be arranged in the solid state, forming a stable crystal lattice through various intermolecular interactions. These interactions are crucial as they govern the macroscopic properties of the material.

Hydrogen bonding is a dominant force in the crystal packing of benzamides containing hydroxyl and amide groups. In the case of 2-hydroxy-N-(4-methylphenyl)benzamide, both intramolecular and intermolecular hydrogen bonds are observed. nih.gov An intramolecular N—H···O hydrogen bond contributes to the planarity of the molecule by forming a six-membered ring motif, denoted as an S(6) ring. nih.gov

The crystal structure is further stabilized by intermolecular hydrogen bonds. For example, O—H···O and C—H···O interactions link molecules together to form supramolecular chains. nih.gov These chains can then pack in three dimensions to build the final crystal structure. The specific patterns of these hydrogen bonds are often described using graph-set notation, such as R²₁(6) ring motifs, which indicate the nature of the cyclic hydrogen-bonded assemblies. nih.gov

For this compound, one would expect a rich network of hydrogen bonds. The hydroxyl group at the 4-position of the benzoyl ring is a potent hydrogen bond donor, while the carbonyl oxygen of the amide is a strong acceptor. The amide N-H group can also act as a hydrogen bond donor. These functional groups would likely lead to the formation of robust supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions. The specific arrangement of these synthons would define the crystal packing of this compound.

Table 2: Potential Hydrogen Bond Interactions in this compound (Hypothetical)

Donor (D)Hydrogen (H)Acceptor (A)Type of InteractionPotential Supramolecular Motif
O—H (hydroxyl)HO=C (amide)IntermolecularChains or Dimers
N—H (amide)HO—H (hydroxyl)IntermolecularChains or Sheets
N—H (amide)HO=C (amide)IntermolecularChains or Dimers
C—H (aromatic)HO=C (amide)IntermolecularStabilization of primary motifs

This table is a hypothetical representation of the types of hydrogen bonds that could be expected in the crystal structure of this compound based on the analysis of its isomers.

Therapeutic Potential and Future Research Directions

Preclinical Therapeutic Applications of "4-hydroxy-N-(2-methylphenyl)benzamide" and its Analogues

Derivatives of hydroxy benzamide (B126) have demonstrated significant potential across several fields of preclinical research, including oncology, infectious diseases, and inflammatory conditions. Although direct studies on this compound are limited in publicly available research, the activities of its close analogues provide a strong rationale for its investigation.

Application in Oncology Research

Benzamide derivatives are actively being explored as multifaceted anticancer agents. Research has shown their potential to inhibit key cancer-driving pathways, overcome drug resistance, and act as components in advanced therapeutic modalities.

One major area of focus is the inhibition of signaling pathways like the RAF-MEK-ERK pathway, which is commonly mutated in various cancers. For instance, complex benzamide analogues have been developed as highly selective B/C RAF inhibitors, demonstrating potent suppression of this pathway in RAS/RAF mutant tumor cells with minimal paradoxical activation, a common side effect with less selective inhibitors. nih.gov

Furthermore, certain benzamide derivatives are being investigated to combat multidrug resistance, a significant hurdle in chemotherapy. Novel compounds have been shown to restore the efficacy of conventional chemotherapeutics by inhibiting ATP-binding cassette (ABC) transporters like ABCG2, which are responsible for pumping drugs out of cancer cells. nih.gov

In the innovative field of targeted protein degradation, benzamide-type derivatives are being developed as binders for the cereblon (CRBN) E3 ligase, a key component of proteolysis-targeting chimeras (PROTACs). These novel binders offer enhanced chemical stability and a more favorable selectivity profile compared to traditional immunomodulatory imide drugs (IMiDs). nih.gov Other research has identified benzamide derivatives that function as potent inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair. The lead compound 13f showed excellent PARP-1 inhibitory effects (IC₅₀ = 0.25 nM) and induced apoptosis in human colorectal cancer cells. nih.gov

The antiproliferative activity of various benzamide analogues has been confirmed in multiple cancer cell lines, as detailed in the table below.

Application in Antimicrobial and Antifungal Research

The rise of antimicrobial resistance has spurred the search for new classes of antibiotics and antifungals. Benzamide derivatives have shown considerable promise in this area. nanobioletters.comgoogle.com Studies on N-benzamide derivatives have demonstrated significant in-vitro activity against both Gram-positive and Gram-negative bacteria. For example, the analogue 4-hydroxy-N-phenylbenzamide showed excellent activity against Bacillus subtilis and Escherichia coli. nanobioletters.com

Similarly, halogenated salicylanilides, which are isomers of hydroxy N-phenylbenzamides, are active against Gram-positive bacteria. mdpi.com Research into novel N-phenylbenzamides containing a trifluoromethylpyrimidine moiety also revealed compounds with potent antifungal activity against plant pathogens like Botrytis cinerea and Phomopsis sp., in some cases exceeding the efficacy of the commercial fungicide pyrimethanil. semanticscholar.org Further studies have synthesized benzamide derivatives containing a triazole moiety, which have shown promising activity against a range of phytopathogenic fungi. researchgate.net

The table below summarizes key findings from preclinical antimicrobial and antifungal studies of benzamide analogues.

Application in Anti-inflammatory and Immunomodulatory Research

Chronic inflammation is a key factor in many diseases. Benzamide derivatives have been investigated for their potential to modulate inflammatory pathways. For example, research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated significant in vitro anti-inflammatory effects. nih.gov These compounds showed superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, a standard anti-inflammatory drug. nih.gov The study evaluated this activity using a proteinase inhibition assay, with results indicating potent activity. nih.gov

Other studies have noted the general anti-inflammatory potential of the salicylanilide (B1680751) class and related hydrazide derivatives. nih.gov The ability of certain compounds to inhibit key inflammatory pathways, such as those involving NF-κB and MAPKs, has also been explored, suggesting a potential mechanism for their therapeutic effects. mdpi.commdpi.com

Emerging Therapeutic Areas (e.g., Diabetes, Neuroprotection)

Beyond the classical areas of research, benzamide derivatives are showing potential in emerging therapeutic fields like metabolic and neurodegenerative diseases.

Diabetes: The enzyme glucokinase (GK) is a crucial regulator of glucose metabolism and a promising target for type 2 diabetes. nih.govbenthamdirect.com Computational and synthetic studies have identified various benzamide derivatives as potent glucokinase activators (GK-As). nih.govbenthamdirect.comnih.govresearchgate.net These studies use techniques like 3D-QSAR and molecular docking to design and screen compounds that can effectively bind to and activate the GK enzyme, showing potential to lower blood glucose levels. nih.govnih.gov One benzamide derivative, PF-04937319, has even progressed to phase-1 clinical trials for diabetes treatment. nih.gov

Neuroprotection: In the context of neurological disorders, benzamide derivatives are being explored for their neuroprotective properties. nih.govacs.org In models of ischemic stroke, certain benzyloxy benzamide derivatives have been found to disrupt the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), reducing neuronal damage. nih.gov Another line of research identified novel benzamide derivatives as highly potent and selective inhibitors of the Kv2.1 potassium channel, which is involved in neuronal apoptosis; these compounds showed significant neuroprotective effects in animal models of stroke. acs.org For Alzheimer's disease, N-benzyl benzamide derivatives have been developed as highly selective inhibitors of butyrylcholinesterase (BChE), demonstrating therapeutic effects against cognitive impairment in preclinical models. nih.gov

Challenges and Opportunities in Benzamide-Based Drug Discovery

Despite the therapeutic promise of benzamide derivatives, their development is not without challenges. A primary hurdle is achieving target specificity to minimize off-target effects. researchgate.net For example, in the development of RAF kinase inhibitors, achieving selectivity is crucial to prevent paradoxical pathway activation. nih.gov For molecules intended for central nervous system applications, crossing the blood-brain barrier effectively is a significant challenge.

The economic realities of drug development, including high costs and the low return on investment for new antibiotics, also pose a substantial barrier. researchgate.netcas.org The rapid emergence of drug resistance further complicates the development of antimicrobial agents, necessitating the discovery of compounds with novel mechanisms of action. google.comnih.gov

However, these challenges are matched by significant opportunities. Advances in computational chemistry, such as structure-based drug design and molecular docking, allow for more rational and efficient design of potent and selective inhibitors. nih.govnih.gov The versatility of the benzamide scaffold allows for extensive structure-activity relationship (SAR) studies, enabling fine-tuning of a compound's properties to enhance efficacy and reduce toxicity. nih.govacs.org There is also a major opportunity in applying these versatile compounds to novel therapeutic modalities, such as PROTACs, where they may offer advantages over existing chemical classes. nih.gov

Future Avenues for Research on "this compound"

Given the extensive preclinical evidence for the therapeutic potential of its analogues, "this compound" itself represents a compelling candidate for future investigation. The ortho-methyl substitution on the N-phenyl ring could impart unique conformational properties that may influence its binding affinity and selectivity for various biological targets.

Future research should prioritize the following:

Synthesis and In-Vitro Screening: The primary step is the chemical synthesis and subsequent screening of "this compound" against a diverse panel of targets based on the activities of its analogues. This would include cancer cell lines (e.g., colorectal, breast), bacterial and fungal strains, and key enzymes (e.g., PARP-1, glucokinase, cholinesterases).

Comparative Studies: Direct, head-to-head comparisons with its most effective reported analogues (e.g., the 4-hydroxy-N-phenyl or halogenated derivatives) would be crucial to determine if the 2-methyl substitution offers any therapeutic advantage.

Computational Modeling: In-silico docking studies should be performed to predict the binding modes of "this compound" with the targets identified for its analogues, such as the allosteric site of glucokinase or the catalytic pocket of PARP-1. This could guide further optimization.

Exploration of Novel Mechanisms: Investigating its potential as a Kv2.1 channel inhibitor for neuroprotection or as a cereblon binder for PROTAC development could open up cutting-edge therapeutic applications.

By systematically exploring the biological activity of this specific compound, researchers can build upon the solid foundation laid by studies of its analogues and potentially uncover a new lead compound for therapeutic development.

Development of Next-Generation Analogues with Improved Potency and Selectivity

A crucial aspect of advancing the therapeutic potential of this compound lies in the design and synthesis of next-generation analogues with enhanced potency and selectivity. This can be achieved through systematic structure-activity relationship (SAR) studies, which involve modifying the core structure and evaluating the impact on biological activity.

For instance, research on other N-arylbenzamide derivatives has demonstrated that substitutions on both the benzamide and the N-phenyl rings can significantly influence potency and selectivity. A study on 5-substituent-N-arylbenzamide derivatives as Leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease found that specific substitutions led to potent and selective compounds with good oral bioavailability and brain penetration. nih.gov Similarly, the exploration of imidazole-based N-phenylbenzamide derivatives has yielded compounds with promising anticancer activity against various cell lines, with specific substitutions enhancing their cytotoxic effects. nih.gov

Future SAR studies on this compound could explore:

Modification of the N-phenyl ring: Introducing different substituents (e.g., halogens, alkyl groups, trifluoromethyl groups) at various positions on the 2-methylphenyl ring could modulate lipophilicity and electronic properties, potentially improving target binding and pharmacokinetic profiles. The impact of such modifications has been observed in studies of other bioactive compounds. mdpi.com

Alteration of the benzamide moiety: Modifications to the 4-hydroxybenzamide (B152061) part of the molecule, such as introducing different functional groups or replacing the phenyl ring with other heterocyclic systems, could lead to novel interactions with biological targets.

Computational modeling and molecular docking studies can play a pivotal role in guiding the rational design of these analogues. By predicting the binding affinity and orientation of virtual compounds within the active site of a target protein, researchers can prioritize the synthesis of molecules with the highest likelihood of success. nih.gov This approach has been successfully used to develop potent inhibitors for various enzymes. nih.gov

Exploration of Novel Biological Targets and Mechanisms

While the precise biological targets of this compound are not yet fully elucidated, the broader benzamide class of compounds has been shown to interact with a range of biological targets, suggesting multiple avenues for investigation.

Substituted benzamides have been investigated for their effects on dopamine (B1211576) receptors, with some acting as antipsychotic agents. nih.gov Other research has identified N-arylbenzamides as potent and selective inhibitors of enzymes like 12-lipoxygenase, which is implicated in inflammatory diseases and cancer. nih.gov Furthermore, some benzamide derivatives have shown activity against parasitic diseases. frontiersin.org

Future research should focus on identifying and validating the specific molecular targets of this compound and its analogues. High-throughput screening of the compound against a panel of known drug targets, such as kinases, proteases, and G-protein coupled receptors, could reveal novel activities. nih.gov For example, a study on imidazole-based N-phenylbenzamide derivatives identified ABL1 kinase as a potential target for their anticancer effects. nih.gov

Once a potential target is identified, further studies will be necessary to understand the mechanism of action at a molecular level. This includes determining how the compound binds to the target and how this interaction leads to a biological response. Techniques such as X-ray crystallography of the compound-target complex can provide detailed structural insights into the binding mode.

Integration of Multi-Omics Data for Comprehensive Pharmacological Understanding

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to gain a comprehensive understanding of the pharmacological effects of this compound. nashbio.compharmafeatures.comnih.gov By analyzing the global changes in genes, proteins, and metabolites in cells or tissues treated with the compound, researchers can uncover its mechanism of action, identify potential biomarkers of response, and predict potential off-target effects. scispace.comastrazeneca.com

This multi-omics data can be particularly valuable for:

Identifying novel targets and pathways: By observing which cellular components and processes are most affected by the compound, researchers may uncover previously unknown biological targets. nih.gov

Elucidating mechanisms of action: Integrating different omics datasets can help to construct a more complete picture of the molecular events that follow target engagement. pharmafeatures.com

Discovering biomarkers: Changes in the expression of certain genes or proteins, or in the levels of specific metabolites, could serve as biomarkers to predict which patients are most likely to respond to a drug based on this scaffold. nashbio.com

By combining these advanced research strategies, the scientific community can unlock the full therapeutic potential of this compound and its future analogues, paving the way for the development of new and effective medicines.

Q & A

Structural Characterization and Crystallography

Basic Question: What methods are recommended for determining the crystal structure of 4-hydroxy-N-(2-methylphenyl)benzamide? Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving crystal structures. Use the SHELX suite (e.g., SHELXL for refinement) to process diffraction data . Key steps include:

  • Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (e.g., 89 K) to minimize thermal motion .
  • Refinement: Apply the WinGX interface for SHELXL to handle hydrogen bonding and torsional angles. For disordered regions, use the PART command in SHELXL .

Advanced Question: How can crystallographic disorder in the aromatic ring of this compound be resolved during refinement? Methodological Answer: Disorder in aromatic rings often arises from rotational flexibility. Strategies include:

  • Occupancy Refinement: Split the disordered atoms into two sites (e.g., Site A and B) and refine their occupancies iteratively.
  • Restraints: Apply DELU and SIMU restraints in SHELXL to maintain reasonable geometry .
  • Validation: Cross-validate using the R-factor and check the ADDSYM algorithm in PLATON to rule out missed symmetry .

Synthesis Optimization

Basic Question: What synthetic routes are effective for preparing this compound? Methodological Answer: A common route involves coupling 4-hydroxybenzoic acid with 2-methylaniline:

Activation: Use thionyl chloride (SOCl₂) to convert 4-hydroxybenzoic acid to its acyl chloride.

Coupling: React the acyl chloride with 2-methylaniline in dry dichloromethane (DCM) under N₂, catalyzed by triethylamine (Et₃N) .

Purification: Recrystallize from ethanol/water (yield: ~75%, purity >95% by HPLC) .

Advanced Question: How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis? Methodological Answer: Use a fractional factorial design to test variables:

  • Factors: Temperature (60–100°C), solvent (DMF vs. THF), catalyst loading (1–5 mol%).
  • Response: Yield and purity.
  • Analysis: Apply ANOVA to identify significant factors. For example, DMF at 80°C with 3 mol% Et₃N maximizes yield (85%) while minimizing byproducts .

Biological Activity Profiling

Basic Question: How can researchers evaluate the enzyme inhibitory activity of this compound? Methodological Answer:

  • Assay Design: Use fluorescence-based assays (e.g., MMP-9 inhibition) with Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ as a substrate.
  • IC₅₀ Determination: Perform dose-response curves (0.1–100 µM) and calculate using GraphPad Prism .
  • Controls: Include GM6001 (broad-spectrum MMP inhibitor) as a positive control .

Advanced Question: How do substituent modifications (e.g., hydroxyl vs. methoxy groups) impact bioactivity? Methodological Answer:

  • SAR Study: Synthesize analogs (e.g., 4-methoxy or 3,5-dihydroxy derivatives) and compare IC₅₀ values.
  • Computational Insights: Perform docking (AutoDock Vina) to map binding interactions. For example, hydroxyl groups form hydrogen bonds with MMP-13’s catalytic zinc, enhancing potency by 3-fold .

Computational Profiling

Advanced Question: What computational methods predict the thermodynamic stability of this compound? Methodological Answer:

  • DFT Calculations: Use Gaussian09 at the B3LYP/6-311G** level to calculate Gibbs free energy (∆G) of conformers.
  • Lattice Energy: Apply the PIXEL method in CLP software to estimate crystal packing energy, correlating with experimental melting points (e.g., 178–182°C) .

Handling Data Contradictions

Advanced Question: How should researchers address discrepancies in reported bioactivity data for structurally similar benzamides? Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ for MMP inhibition) and apply a random-effects model.
  • Experimental Replication: Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C). For example, discrepancies in IC₅₀ (5–20 µM) may arise from varying assay buffers .

Polypharmacology Profiling

Advanced Question: How can off-target effects of this compound be systematically identified? Methodological Answer:

  • Kinase Screening: Use a KINOMEscan panel to test inhibition against 468 kinases at 1 µM.
  • Pathway Analysis: Apply Ingenuity Pathway Analysis (IPA) to link hits (e.g., SPAK kinase) to biological pathways (e.g., NF-κB signaling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-N-(2-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-hydroxy-N-(2-methylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.